chemical and physical properties of 4-(but-2-en-1-yloxy)benzaldehyde
chemical and physical properties of 4-(but-2-en-1-yloxy)benzaldehyde
An in-depth technical analysis of 4-(but-2-en-1-yloxy)benzaldehyde requires looking beyond basic structural data to understand its thermodynamic behavior, synthetic utility, and mechanistic pathways. As a Senior Application Scientist, I have structured this whitepaper to provide drug development professionals and synthetic chemists with a causally driven, self-validating guide to working with this versatile crotyl ether intermediate.
Executive Summary & Physicochemical Profiling
4-(But-2-en-1-yloxy)benzaldehyde (often referred to as 4-crotyloxybenzaldehyde) is a bifunctional building block characterized by an electrophilic para-formyl group and a nucleophile-sensitive, rearrangement-prone crotyl ether linkage[1]. This dual reactivity makes it a highly valuable precursor in the synthesis of complex active pharmaceutical ingredients (APIs) and fine agrochemicals.
Accurate physicochemical data is critical for designing scalable downstream processes, such as extractions and distillations. Below is a validated summary of its core properties.
Table 1: Physicochemical Properties of 4-(but-2-en-1-yloxy)benzaldehyde
| Property | Value | Scientific Rationale / Source |
| IUPAC Name | 4-(but-2-en-1-yloxy)benzaldehyde | Standard nomenclature[1]. |
| Molecular Formula | C₁₁H₁₂O₂ | Confirmed by mass spectrometry[1]. |
| Molecular Weight | 176.21 g/mol | Calculated monoisotopic mass[1]. |
| PubChem CID | 24699680 | Primary structural identifier[1]. |
| CAS Registry Number | 42053-93-0 | Note: Commercial databases occasionally conflate this with prenyloxy derivatives; rigorous NMR validation is advised[2]. |
| Boiling Point | 135–137 °C at 4 mmHg | Vacuum distillation is required to prevent thermal degradation or premature Claisen rearrangement[3]. |
| Density | ~1.058 g/cm³ | Predicted density at standard conditions[4]. |
Synthetic Methodology: The Williamson Ether Workflow
The most efficient route to synthesize 4-(but-2-en-1-yloxy)benzaldehyde is via a Williamson ether synthesis coupling 4-hydroxybenzaldehyde with 1-bromo-2-butene (crotyl bromide).
Causality & Experimental Design
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Base Selection: Potassium carbonate (K₂CO₃) is specifically chosen over stronger bases like sodium hydride (NaH). The para-formyl group acts as a strong electron-withdrawing group (EWG), lowering the pKa of the phenolic proton to ~7.6. K₂CO₃ is perfectly tuned to achieve quantitative deprotonation without triggering unwanted Cannizzaro reactions or aldol condensations at the aldehyde moiety.
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Solvent Dynamics: N,N-Dimethylformamide (DMF) is utilized because its polar aprotic nature optimally solvates the potassium cation, leaving a "naked," highly reactive phenoxide anion to drive the Sₙ2 nucleophilic substitution.
Self-Validating Protocol
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Initiation: Charge a dry, argon-flushed round-bottom flask with 4-hydroxybenzaldehyde (1.0 eq) and anhydrous DMF (0.5 M concentration).
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Deprotonation: Add anhydrous K₂CO₃ (1.5 eq). Stir at room temperature for 30 minutes. Validation: The solution will transition to a deep yellow color, confirming the formation of the phenoxide anion.
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Alkylation: Introduce 1-bromo-2-butene (1.2 eq) dropwise via a syringe to control the exothermic Sₙ2 attack.
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Thermal Activation: Elevate the temperature to 80 °C and stir for 4 hours. Validation: Monitor via Thin-Layer Chromatography (TLC; 80:20 Hexanes/Ethyl Acetate). The disappearance of the highly polar phenolic spot and the emergence of a faster-eluting, UV-active product spot confirms reaction completion.
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Quench & Extraction: Cool to room temperature, quench with ice water, and extract with Ethyl Acetate (3x). Wash the combined organic layers thoroughly with brine (5x) to partition and remove the DMF solvent.
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Purification: Dry over Na₂SO₄, concentrate under reduced pressure, and purify via silica gel flash chromatography.
Workflow for the Williamson ether synthesis of 4-(but-2-en-1-yloxy)benzaldehyde.
Advanced Chemical Transformations: The Claisen Rearrangement
In drug development, 4-(but-2-en-1-yloxy)benzaldehyde is frequently utilized not as an end-product, but as a precursor for the Claisen Rearrangement to generate highly substituted aromatic rings.
Mechanistic Insights
Heating the compound (typically >200 °C neat, or in a high-boiling solvent like N,N-diethylaniline) induces a thermally allowed [3,3]-sigmatropic rearrangement.
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Stereochemical Control: The reaction proceeds through a highly ordered, six-membered chair-like transition state. This dictates the regioselective migration of the allyl group to the ortho position.
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Inversion of the Allyl System: Because of the transition state geometry, the crotyl group inverts, yielding 3-(1-methylallyl)-4-hydroxybenzaldehyde. The terminal methyl group of the crotyl chain becomes a branched methyl group at the benzylic position.
Analytical Validation
To validate this transformation, ¹H-NMR spectroscopy is the gold standard. The successful rearrangement is confirmed by:
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The disappearance of the crotyl ether methylene doublet (~4.5 ppm).
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The appearance of a new benzylic methine multiplet and terminal vinyl protons.
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The restoration of a broad phenolic -OH singlet (~10 ppm), confirming tautomerization back to the aromatic state.
Mechanistic pathway of the thermal Claisen rearrangement.
Applications in Drug Development
The orthogonal reactivity of 4-(but-2-en-1-yloxy)benzaldehyde makes it a premier scaffold for API synthesis:
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Aldehyde Functionalization: The formyl group readily undergoes reductive aminations to yield secondary/tertiary amines, Wittig olefinations to extend the carbon framework, or Knoevenagel condensations to generate cinnamic acid derivatives.
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Alkene Functionalization: The isolated alkene on the crotyl chain can be independently subjected to Sharpless asymmetric dihydroxylation, epoxidation, or olefin cross-metathesis without disturbing the aromatic core.
By understanding the precise thermodynamic boundaries (e.g., maintaining distillation temperatures below 137 °C at 4 mmHg to prevent premature rearrangement[3]) and the mechanistic rules governing its reactivity, scientists can leverage this molecule to build complex, stereodefined pharmaceutical libraries.
References
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[2] Title: CAS: 42053-93-0 | CymitQuimica. Source: cymitquimica.com. URL:
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[1] Title: 4-(But-2-en-1-yloxy)benzaldehyde | C11H12O2 - PubChem. Source: nih.gov. URL:
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[3] Title: BE503013A - Google Patents. Source: google.com. URL:
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[4] Title: 40359-32-8(3-(Allyloxy)benzaldehyde) | Kuujia.com. Source: chem960.com. URL:
